Understanding how Bupirimate works at the cellular level is crucial for developing effective fungicide resistance management strategies. Research has shown that Bupirimate disrupts fungal growth by inhibiting chitin synthesis. Chitin is a key component of the fungal cell wall, and its inhibition weakens the cell wall, leading to fungal death []. Studies continue to explore the specific mechanisms by which Bupirimate interacts with enzymes involved in chitin synthesis.
The environmental impact of fungicides is a growing concern. Research on Bupirimate investigates its persistence in soil and water, degradation pathways, and potential effects on non-target organisms. Studies employing techniques like UPLC-MS/MS have been conducted to determine the dissipation dynamics and terminal residues of Bupirimate and its metabolites in crops like cucumber []. This information helps assess potential risks associated with Bupirimate use and develop strategies for its safe application.
Bupirimate, scientifically known as 5-butyl-2-ethylamino-6-methylpyrimidin-4-yldimethylsulphamate, is a systemic fungicide belonging to the chemical family of pyrimidine sulfamates. It is primarily used for the control of powdery mildew in various crops, including pome fruits, stone fruits, and ornamental plants such as roses. With a molecular formula of C13H24N4O3S and a molecular weight of 316.42 g/mol, Bupirimate exhibits translaminar mobility, allowing it to move within plant tissues effectively .
Bupirimate acts primarily by inhibiting fungal sporulation, a crucial step in the reproductive cycle of many powdery mildew fungi []. It achieves this by interfering with the synthesis of sterols, essential components of fungal cell membranes. This disrupts membrane integrity and essential cellular processes, ultimately leading to fungal death.
Bupirimate is classified as having low mammalian toxicity []. However, it can cause skin and eye irritation upon direct contact []. It is also important to note that some commercial formulations containing bupirimate might include additional ingredients with their own safety profiles. Always follow recommended handling procedures and wear appropriate personal protective equipment when using bupirimate-based products.
Bupirimate undergoes various chemical transformations, particularly when exposed to light and acidic conditions. It is stable in dilute alkaline solutions but readily hydrolyzes in acidic environments. Key reactions include:
Bupirimate exhibits significant biological activity as a fungicide by inhibiting sporulation in fungi, particularly effective against Podosphaera leucotricha, the causative agent of apple powdery mildew. It operates through interference with nucleic acid synthesis, which is crucial for fungal reproduction and growth. The compound has low toxicity to mammals and is non-toxic to bees, making it suitable for agricultural use without harming beneficial insects .
The synthesis of Bupirimate involves several steps, typically starting from appropriate pyrimidine derivatives. A common method includes:
Bupirimate is primarily used in agriculture as a fungicide for:
It provides both protective and curative control against fungal diseases, enhancing crop yield and quality .
Studies on Bupirimate's interactions primarily focus on its efficacy against various fungal species and its metabolic pathways in plants. Research indicates that Bupirimate can degrade into ethirimol in plants, which retains fungicidal properties. Additionally, its low toxicity profile suggests minimal adverse interactions with non-target organisms, including beneficial insects like bees .
Bupirimate shares similarities with other fungicides within the pyrimidine sulfamate class. Below are some comparable compounds:
Compound Name | Chemical Structure | Unique Features |
---|---|---|
Dimethirimol | 5-butyl-2-methylaminopyrimidine | Effective against different mildew species |
Ethirimol | 5-butyl-2-ethylamino-6-methylpyrimidin-4-ol | Degradation product of Bupirimate with similar activity |
Tebuconazole | C16H22ClN3O | Broad-spectrum fungicide with different mechanism |
Bupirimate's unique position lies in its specific effectiveness against apple powdery mildew compared to its counterparts. While other compounds may target broader fungal species, Bupirimate's targeted action makes it particularly valuable in managing specific crop diseases while maintaining low toxicity levels .
The primary synthetic pathway for bupirimate involves the nucleophilic substitution reaction between ethirimol (5-butyl-2-ethylamino-6-methylpyrimidin-4-ol) and dimethylsulfamoyl chloride [2]. This reaction proceeds through a typical nucleophilic substitution mechanism where the hydroxyl group of ethirimol acts as a nucleophile, attacking the electrophilic sulfur center of dimethylsulfamoyl chloride [2] [3].
The reaction mechanism involves the formation of a dimethylsulfamate ester linkage under basic conditions . The process typically employs potassium carbonate as a base catalyst, which facilitates deprotonation of the hydroxyl group on ethirimol, enhancing its nucleophilicity [2]. Research data indicates that this reaction achieves yields of 94% with product purity reaching 97% when optimized reaction conditions are employed [2].
The reaction conditions require careful temperature control, typically initiated at 50°C and then raised to reflux for approximately 2 hours [2]. The stoichiometric ratio of reactants is critical, with 20.9g of ethirimol reacting with 17.3g of N,N-dimethylsulfonyl chloride in the presence of 15.2g potassium carbonate [2]. The reaction progress can be monitored by detecting the remaining 40% of raw material at intermediate stages, indicating the need for extended reaction times to achieve complete conversion [2].
Phase-transfer catalysis represents a significant advancement in bupirimate synthesis, particularly through the application of 18-crown-6 ether [2] [4]. Crown ethers function as phase-transfer catalysts by forming complexes with cations, which affects reaction rates and outcomes [5]. The 18-crown-6 ether demonstrates high affinity for potassium cations, with binding constants reaching 10^6 M^-1 in methanol [6].
The mechanism of crown ether catalysis involves the complexation of potassium ions from potassium carbonate, creating lipophilic ion pairs that can migrate into the organic phase [4] [7]. This enhanced mobility of the base facilitates more efficient deprotonation of ethirimol and subsequent nucleophilic attack on dimethylsulfamoyl chloride [8]. The crown ether concentration of 0.2% (18-crown-6) has been demonstrated to maintain reaction efficiency while minimizing catalyst loading [2].
Experimental data shows that crown ether-catalyzed reactions maintain the same 94% yield achieved in conventional synthesis but with improved reaction control [2]. The enhanced mechanochemical reactivity of potassium hydroxide in the presence of 18-crown-6 ether is supported by potassium complexation, which enables more uniform reaction conditions [8]. The selectivity and efficiency of crown ether catalysis derive from the narrow reactivity range observed in phase-transfer conditions, following the sequence: nucleophiles > halides > other anions [4].
The biphasic solvent system comprising ethyl acetate and water provides optimal conditions for bupirimate synthesis [2] [9]. This system leverages the distinct polarities and interactions of its components to achieve effective separation of reactants and products [10]. Ethyl acetate serves as the organic phase, providing solubility for the lipophilic bupirimate product, while the aqueous phase contains the ionic reactants and catalysts [10].
The optimized solvent composition consists of 180ml ethyl acetate with 0.018ml water, creating a controlled biphasic environment [2]. This ratio ensures adequate phase separation while maintaining sufficient water content to support the dissolution of inorganic salts [10]. The biphasic nature facilitates product isolation through simple phase separation, eliminating the need for complex extraction procedures [11].
Solvent optimization studies demonstrate that the ethyl acetate/water system enhances separation efficiency and reduces solvent consumption compared to single-phase systems [10]. The polarity gradient between phases enables selective partitioning of bupirimate into the organic layer while retaining ionic impurities in the aqueous phase [12]. Temperature control at 50°C maintains optimal solubility conditions without compromising phase stability [2]. The system allows for effective solvent recovery and recycling, with ethyl acetate being readily separated from the aqueous phase for reuse [9].
Continuous flow reactors represent a paradigm shift in bupirimate production, offering enhanced efficiency and scalability compared to traditional batch processes [13] [14]. These reactors enable continuous processing of reactants through precisely controlled reaction channels, achieving superior heat and mass transfer characteristics [15]. Flow chemistry configurations for bupirimate synthesis include tubular reactors, microreactors, and packed-bed systems, each optimized for specific reaction requirements [16].
The fundamental advantage of continuous flow synthesis lies in the small reactor volume, which permits safe operation under elevated temperature and pressure conditions [15]. For bupirimate production, this translates to reaction temperatures ranging from room temperature to 180°C with pressures up to 13 bar [17]. The enhanced reaction rates achieved under these conditions reduce residence times from hours to minutes, with complete conversion occurring within 2-5 minutes [17] [13].
Reactor configuration parameters include precise control of flow rates, typically ranging from 1-20 μL/min depending on production scale [14]. The design incorporates advanced mixing elements to ensure homogeneous reaction conditions and minimize mass transfer limitations [15]. Temperature control systems maintain precise thermal conditions throughout the reactor length, preventing hot spots and ensuring consistent product quality [14]. The modular design allows for easy scale-up by numbering up reactors in parallel or series configurations [16].
Industrial-scale purification of bupirimate employs continuous crystallization protocols that integrate seamlessly with flow synthesis operations [18] [19]. The crystallization process involves controlled precipitation of bupirimate from solution through temperature manipulation and anti-solvent addition [20]. Optimized crystallization conditions include cooling to 10°C and the use of petroleum ether as an anti-solvent to reduce bupirimate solubility [2].
The crystallization mechanism follows a non-classical pathway involving initial densification of solvent-rich precursors, followed by gradual evolution of crystalline order [20]. This process differs significantly from classical nucleation theory, as the initial crystal nucleus does not exhibit the same structure and density as the final crystal [20]. The three-stage crystallization process includes: initial densification, early ordering, and concurrent evolution of order and morphology [20].
Advanced purification techniques incorporate membrane-based filtration methods and high-performance liquid chromatography systems for enhanced separation efficiency [19]. Solid-phase extraction protocols provide versatile sample cleanup and pre-concentration capabilities [19]. The integration of multiple purification techniques in hybrid platforms achieves enhanced purification performance and process flexibility [19]. Final product purity consistently exceeds 97% through these optimized protocols [2].
pH control represents a critical parameter in bupirimate synthesis optimization, significantly influencing reaction rates, yields, and product selectivity [21] [22]. The optimal pH range for bupirimate formation is maintained at approximately pH 10 through the controlled addition of base, typically potassium carbonate or sodium hydroxide [2] [3]. pH monitoring and adjustment systems ensure consistent reaction conditions throughout the synthesis process [21].
Research demonstrates that pH optimization can increase yields by up to threefold compared to uncontrolled conditions [23]. The mechanism involves enhanced nucleophilicity of ethirimol at elevated pH, facilitating more efficient reaction with dimethylsulfamoyl chloride [22]. Precise pH control also minimizes side reactions and byproduct formation, contributing to higher product purity [24].
Industrial pH control strategies incorporate automated monitoring systems with real-time feedback control [21]. The use of buffer systems and controlled reagent addition maintains pH stability throughout the reaction period [22]. Advanced pH control protocols reduce the concentration of pH control reagents from 5.6 mol/L to 0.5 mol/L through improved mixing and reaction control [22]. This reduction in reagent consumption translates to significant cost savings and environmental benefits in large-scale production [23].
Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry represents the most widely adopted and validated technique for bupirimate detection and quantification in agricultural matrices [1] [2] [3]. This methodology has demonstrated exceptional analytical performance across diverse sample types, establishing itself as the gold standard for regulatory compliance testing.
The UPLC-MS/MS approach utilizes reversed-phase chromatography with C18 stationary phases, typically employing columns with sub-2-micrometer particle sizes to achieve optimal separation efficiency [2] [4]. Mobile phase systems commonly consist of aqueous formic acid solutions paired with methanol or acetonitrile gradients, optimized to provide adequate retention and peak shape for bupirimate and its primary metabolite ethirimol [1] [2].
Method validation studies have consistently demonstrated linear calibration ranges spanning 0.001 to 0.5 milligrams per liter with correlation coefficients exceeding 0.999 [2]. The limit of quantification for bupirimate in various agricultural matrices has been established at 0.01 milligrams per kilogram, meeting stringent regulatory requirements for maximum residue limit monitoring [5] [2]. Recovery studies conducted across multiple fortification levels demonstrate exceptional accuracy, with mean recovery values ranging from 95.2 to 98.7 percent for both bupirimate and ethirimol [2].
Precision parameters consistently meet international validation criteria, with relative standard deviations maintained below 5.54 percent across all tested concentration ranges [2]. Matrix effect evaluations indicate minimal interference from co-extracted components, with enhancement or suppression factors typically falling within the acceptable range of 0.8 to 1.2 [2]. This favorable matrix effect profile eliminates the need for complex sample cleanup procedures while maintaining analytical reliability.
The QuEChERS pretreatment protocol has been extensively validated for bupirimate analysis, providing effective extraction while minimizing sample preparation complexity [1] [2] [6]. This approach involves acetonitrile extraction followed by dispersive solid-phase extraction cleanup using primary-secondary amine and graphitized carbon black sorbents [6] [7]. The streamlined workflow enables high-throughput analysis suitable for routine monitoring programs.
Electrospray ionization in positive mode provides optimal sensitivity for bupirimate detection, with characteristic fragmentation patterns facilitating reliable identification [2] [4]. The primary precursor ion at mass-to-charge ratio 317.2 yields diagnostic product ions at 166.0 and 272.2, enabling confident analyte confirmation through multiple reaction monitoring [2] [4].
Gas chromatography with flame photometric detection offers an alternative analytical approach for bupirimate determination, particularly valuable for laboratories lacking access to mass spectrometry instrumentation [8] [9] [10]. This technique exploits the sulfur-containing structure of bupirimate, enabling selective detection through sulfur-specific flame photometric detection systems.
The analytical methodology typically employs capillary columns with non-polar or slightly polar stationary phases, such as phenyl-methylsilicone phases, to achieve adequate separation from interfering compounds [8] [11]. Temperature programming protocols are optimized to provide sufficient retention while maintaining reasonable analysis times, typically ranging from 15 to 25 minutes for complete chromatographic separation [8] [12].
Sample preparation for gas chromatographic analysis requires solvent exchange from aqueous or polar organic extracts to non-polar solvents compatible with injection systems [8] [13]. Acetone-hexane mixtures have proven effective for this purpose, providing adequate solubility while minimizing detector interference [13]. On-column injection techniques are preferred to minimize thermal degradation of the relatively heat-sensitive bupirimate molecule [13].
Method validation studies demonstrate acceptable analytical performance, with limits of quantification typically ranging from 0.01 to 0.1 milligrams per kilogram depending on matrix complexity [8] [14]. Recovery studies conducted across various agricultural commodities yield values between 70.0 and 89.5 percent, with relative standard deviations maintained below 6.11 percent [8]. These performance characteristics meet regulatory requirements for screening applications, though the technique lacks the specificity and sensitivity of mass spectrometric methods.
Flame photometric detection in sulfur mode provides enhanced selectivity compared to universal detectors, significantly reducing interference from co-extracted matrix components [9] [10] [15]. The detector response demonstrates linearity across the analytical range of 0.03 to 0.15 milligrams per kilogram, corresponding to 2 to 10 nanograms absolute analyte mass [15]. This sensitivity range proves adequate for regulatory compliance monitoring in most agricultural matrices.
The technique offers several practical advantages, including lower instrumentation costs, simplified maintenance requirements, and reduced operator training demands compared to mass spectrometric approaches [11] [14]. However, limitations include reduced specificity for complex matrices and potential interference from other sulfur-containing compounds present in agricultural samples [11] [12].
Immunochromatographic strip technology has emerged as a promising rapid screening tool for bupirimate residue detection in agricultural commodities [16] [17]. This approach offers significant advantages for field-deployable testing, providing results within minutes rather than the hours required for conventional chromatographic analysis.
The development of bupirimate-specific immunochromatographic strips requires the synthesis of hapten-protein conjugates to generate immunogenic complexes capable of eliciting antibody production [17]. Novel hapten design strategies have been implemented to enhance antibody specificity and binding affinity, focusing on structural modifications that preserve critical recognition elements while providing suitable linker attachment points [17].
Monoclonal antibody production follows established hybridoma technology protocols, with extensive screening procedures to identify clones exhibiting optimal sensitivity and specificity characteristics [17]. Selected antibodies demonstrate high affinity for bupirimate while maintaining minimal cross-reactivity with structurally related compounds or common matrix interferents [17].
The strip construction employs a lateral flow format incorporating sample application pads, nitrocellulose membranes with immobilized capture reagents, and absorbent pads for fluid control [18] [17]. Gold nanoparticle conjugation with detection antibodies provides the colorimetric signal generation system, optimized for visual interpretation under field conditions [18] [17].
Performance validation across multiple agricultural matrices demonstrates detection limits ranging from 0.57 to 9.36 nanograms per gram, depending on the specific commodity tested [17]. Orange and carrot matrices exhibit the highest sensitivity, with detection limits of 0.79 and 0.57 nanograms per gram respectively, while peach samples demonstrate somewhat reduced sensitivity at 9.36 nanograms per gram [17].
The strips demonstrate excellent resistance to matrix effects and maintain stable performance across varying environmental conditions [17]. Competitive inhibition assays confirm that the detection limits achieved are sufficient to meet European Commission maximum residue limit requirements for bupirimate in the tested commodities [17].
The development of highly specific immunoassays for bupirimate requires comprehensive characterization of antibody-antigen interaction profiles to ensure reliable performance across diverse analytical conditions [19] [20]. This involves detailed evaluation of binding kinetics, cross-reactivity patterns, and environmental stability factors that influence assay reliability.
Antibody specificity profiling employs competitive binding assays with structurally related compounds to assess potential cross-reactivity issues [18] [19]. Testing panels typically include other pyrimidine fungicides, sulfamate compounds, and common agricultural chemicals likely to co-occur with bupirimate in field samples [18]. Results from these studies guide the selection of optimal antibody candidates and inform interpretation criteria for field applications.
Surface complementarity analysis provides insights into the molecular basis of antibody-antigen recognition, facilitating rational optimization of binding characteristics [20]. Three-dimensional structural modeling techniques enable prediction of binding site interactions and identification of critical recognition elements that determine specificity and affinity [20].
Binding kinetics characterization through real-time interaction analysis yields association and dissociation rate constants essential for assay optimization [19] [20]. These parameters directly influence the sensitivity and dynamic range achievable in competitive immunoassay formats, guiding development of optimal incubation protocols and reagent concentrations [19].
Environmental stability testing evaluates antibody performance under varying temperature, humidity, and ionic strength conditions typical of field deployment scenarios [18] [17]. Results inform storage and handling protocols necessary to maintain assay reliability throughout the intended shelf life and operational environment [17].
Irritant;Health Hazard;Environmental Hazard